

2-Chloro-6-iodopyridin-3-ol chemical properties

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Compound of Interest

Compound Name: **2-Chloro-6-iodopyridin-3-ol**

Cat. No.: **B064506**

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Technical Guide: 2-Chloro-6-iodopyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a consolidated overview of the known and predicted chemical properties of **2-Chloro-6-iodopyridin-3-ol**. It is important to note that publicly available experimental data for this specific compound is limited. Much of the information herein is based on data from chemical suppliers and computational predictions. Researchers should perform their own experimental validation for any application.

Introduction

2-Chloro-6-iodopyridin-3-ol is a halogenated pyridinol derivative, a class of compounds that serves as a versatile building block in organic synthesis. Its structure, featuring a pyridine ring substituted with a hydroxyl group, a chlorine atom, and an iodine atom, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries^[1]. The distinct electronic and steric properties of the halogen substituents and the hydroxyl group at specific positions on the pyridine ring allow for selective functionalization, rendering it a key component in the development of novel heterocyclic compounds.

Chemical and Physical Properties

The physicochemical properties of **2-Chloro-6-iodopyridin-3-ol** are summarized in the table below. The lack of experimentally determined values for several key properties highlights the need for further empirical characterization.

Property	Value	Source
Molecular Formula	C ₅ H ₃ ClINO	[1]
Molecular Weight	255.44 g/mol	[1]
CAS Number	185220-68-2	[1]
Boiling Point	394.5°C at 760 mmHg (Predicted)	[1]
Appearance	Not specified (likely a solid)	-
Storage	2-8°C, protected from light, under inert gas	[1]

Note: Experimental data for properties such as melting point, solubility, and pKa are not readily available in the surveyed literature.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Chloro-6-iodopyridin-3-ol** is not widely available in the public domain. Researchers are advised to conduct their own spectral analyses for compound verification and characterization.

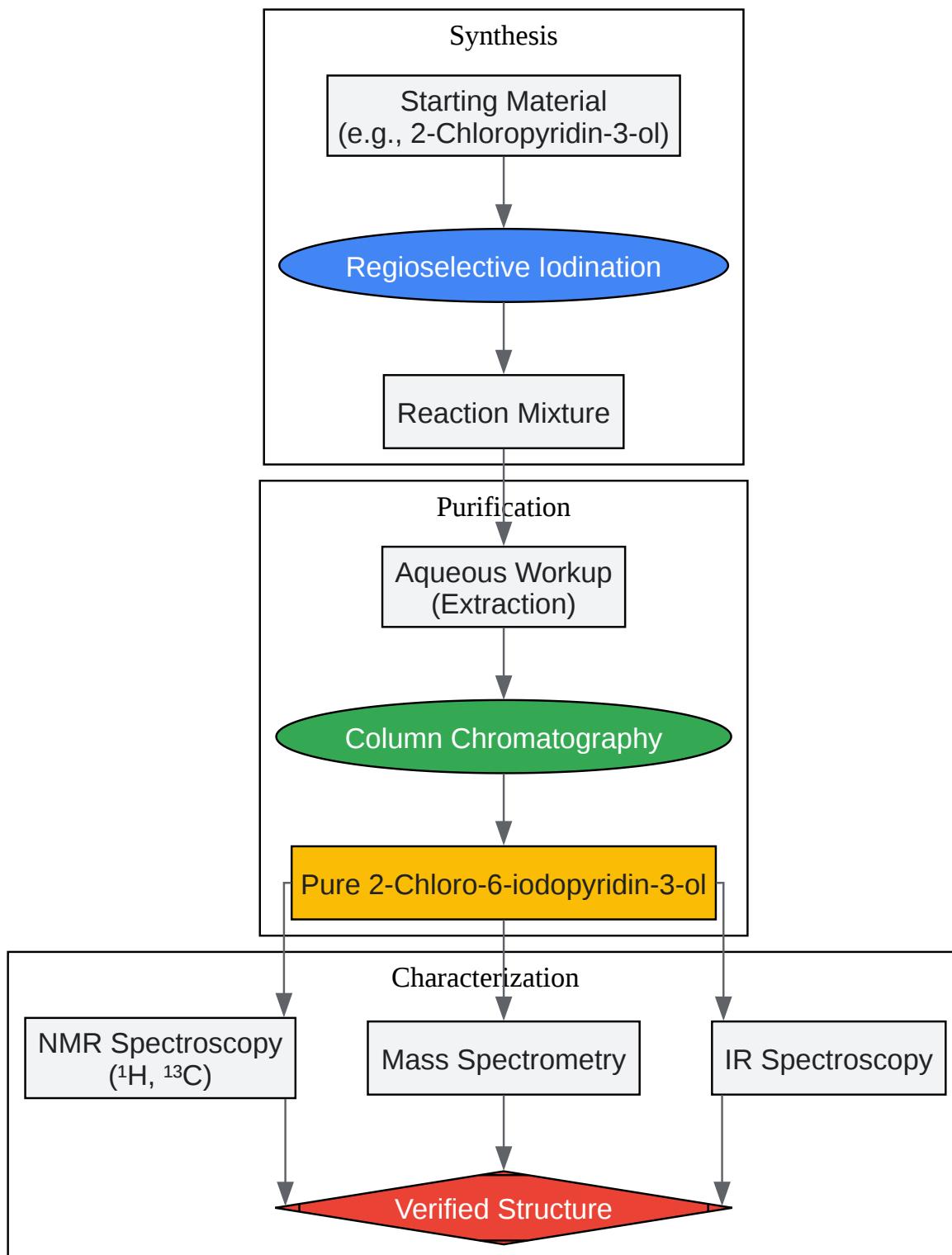
Chemical Reactivity and Synthesis

The reactivity of **2-Chloro-6-iodopyridin-3-ol** is dictated by its trifunctional nature. The iodine atom is a good leaving group, making the C6 position susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The chlorine atom at the C2 position is generally less reactive in such reactions, allowing for chemoselective transformations at the C6 position^{[2][3]}. The hydroxyl group at the C3 position can undergo O-alkylation, O-acylation, or can direct metallation at the C4 position.

Proposed Synthetic Workflow

While a specific, validated experimental protocol for the synthesis of **2-Chloro-6-iodopyridin-3-ol** is not extensively documented, a logical workflow can be conceptualized based on general methods for the synthesis of halogenated pyridinols. A potential route could involve the multi-

step synthesis starting from a suitable pyridine derivative, followed by purification and characterization.



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Caption: Proposed experimental workflow for the synthesis, purification, and characterization of **2-Chloro-6-iodopyridin-3-ol**.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis and purification of **2-Chloro-6-iodopyridin-3-ol**. This protocol has not been experimentally validated and should be adapted and optimized by experienced chemists.

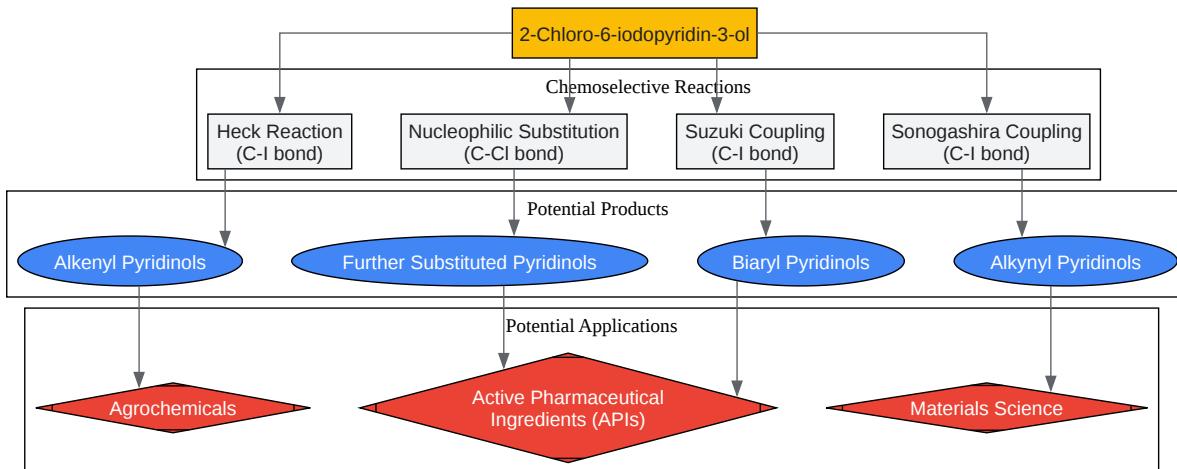
- Iodination:
 - To a solution of 2-chloropyridin-3-ol (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 eq).
 - The reaction may require heating and stirring under an inert atmosphere (e.g., nitrogen or argon).
 - Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Workup and Extraction:
 - Once the reaction is complete, cool the mixture to room temperature.
 - Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
 - Neutralize the mixture with a suitable base, such as sodium bicarbonate.
 - Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
- Purification:

- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Characterization:
 - Characterize the purified product using standard analytical techniques:
 - ^1H and ^{13}C NMR: To confirm the chemical structure and purity.
 - Mass Spectrometry: To determine the molecular weight and confirm the molecular formula.
 - IR Spectroscopy: To identify the characteristic functional groups (e.g., O-H, C-Cl, C-I, and aromatic C-H stretches).

Applications in Drug Discovery and Organic Synthesis

Halogenated pyridines are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties. While there is no specific biological data for **2-Chloro-6-iodopyridin-3-ol**, its structural motifs suggest its potential as an intermediate in the synthesis of pharmacologically active compounds.

The presence of two different halogen atoms allows for sequential, site-selective cross-coupling reactions. This enables the introduction of various substituents to build a library of complex molecules for screening in drug discovery programs.



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Caption: Logical relationships of **2-Chloro-6-iodopyridin-3-ol** as a versatile synthetic intermediate.

Safety Information

Safety data for **2-Chloro-6-iodopyridin-3-ol** is not extensively documented. However, based on structurally related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Chloro-6-iodopyridin-3-ol is a promising but currently under-characterized chemical entity. Its multifunctional nature presents significant opportunities for the synthesis of novel and

complex molecules for various applications, particularly in the field of medicinal chemistry. Further experimental investigation into its physical properties, spectroscopic characterization, and reactivity is essential to fully unlock its potential as a valuable synthetic building block.

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